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Compound of Interest

Compound Name: Lutetium--magnesium (1/1)

CAS No.: 12163-12-1

Cat. No.: B14732161 Get Quote

Executive Summary
This guide provides an in-depth crystallographic and functional comparison of Lutetium-

Magnesium (LuMg) and Yttrium-Magnesium (YMg) equiatomic intermetallic compounds. Both

materials crystallize in the CsCl-type (B2) structure, a derivative of the body-centered cubic

(BCC) lattice.

Key Differentiator: The primary structural divergence lies in the lattice parameter, driven by the

lanthanide contraction. Yttrium (

, atomic number 39) behaves chemically like a heavy lanthanide but possesses a larger ionic
radius than Lutetium (

, atomic number 71). This size difference fundamentally alters the unit cell volume, potentially
influencing slip system activation energies and ductility—a critical factor for their application in
lightweight structural alloys.

Crystallographic Characterization
Both LuMg and YMg belong to the Pm-3m space group (No. 221). They form ordered

superlattices where the Rare Earth (RE) atom occupies the corner positions (0,0,0) and the

Magnesium atom occupies the body-centered position (½, ½, ½), or vice versa.
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Feature
Yttrium-Magnesium

(YMg)

Lutetium-Magnesium

(LuMg)
Causality / Notes

Crystal System Cubic Cubic
High-symmetry cubic

lattice.

Space Group (#221) (#221)
CsCl-type (B2)

ordered structure.

Pearson Symbol cP2 cP2
Primitive cubic, 2

atoms per cell.

Lattice Parameter (

)
~3.75 Å ~3.62 Å (Predicted)

Lanthanide

Contraction:

.

Unit Cell Volume ~52.7 Å³ ~47.4 Å³
LuMg is ~10% denser

volumetrically.

Coordination Number 8 (BCC-like) 8 (BCC-like)

Each atom is

surrounded by 8

unlike neighbors.

Melting Point ~935°C (Congruent) > 900°C (Est.)

High thermal stability

due to strong pd-

hybridization.

Structural Logic & Visualization
The B2 structure is not a true BCC lattice because the corner and center atoms are different

elements.[1][2] This breaks the symmetry from

(BCC) to

(Simple Cubic with a basis).
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Figure 1: Logical construction of the B2 crystal structure from lattice and basis vectors.

Phase Stability & Thermodynamics[3][4][5]
Lanthanide Contraction Effect
The substitution of Yttrium with Lutetium demonstrates the classic lanthanide contraction. As

the 4f subshell fills across the lanthanide series, the shielding of the nuclear charge is

imperfect, drawing the outer valence electrons closer.

Yttrium (Y): Ionic radius ~1.04 Å (CN=8).

Lutetium (Lu): Ionic radius ~0.97 Å (CN=8).

This reduction in atomic radius directly correlates to the smaller lattice parameter of LuMg.

Consequently, LuMg exhibits a higher theoretical density and potentially higher bulk modulus

due to the shorter, stiffer interatomic bonds.
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Both compounds melt congruently, meaning the solid and liquid phases have the same

composition at the melting point. This contrasts with many other intermetallics that form via

peritectic reactions (liquid + solid -> new solid), which are prone to segregation.

Implication: Large single crystals of LuMg and YMg can be grown directly from the melt (e.g.,

Bridgman or Czochralski methods), facilitating advanced mechanical testing.

Mechanical Implications: The Ductility Question
Comparison of crystal structure is vital for predicting ductility. B2 intermetallics are notoriously

brittle at room temperature due to a lack of independent slip systems.

Slip Vectors:

<100> Slip: The most common in B2 crystals (hard/brittle).

<111> Slip: Required for high ductility (compatible with BCC metals).

YMg Behavior: Experimental evidence suggests YMg (and RE-Mg compounds) may possess

lower Antiphase Boundary (APB) energies on {110} planes, potentially enabling <111>

superdislocation slip.

LuMg Prediction: Being isostructural but with a smaller lattice parameter, LuMg likely retains

the slip character of YMg. However, the increased lattice friction (Peierls stress) from the

tighter packing might slightly reduce ductility compared to YMg.

Experimental Protocol: Synthesis &
Characterization
To validate these structures in a lab setting, a rigorous workflow is required to prevent oxidation

(Mg/RE are highly reactive).

Protocol: Arc Melting & Structural Validation
Objective: Synthesize single-phase LuMg/YMg and verify B2 structure.

Materials Preparation:
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Use sublimed Mg (99.99%) and RE ingots (99.9%).

Critical Step: Add 2-5 wt% excess Mg to account for high vapor pressure evaporation

during melting.

Arc Melting:

Perform in a water-cooled copper hearth under Ti-gettered Argon atmosphere.

Remelt buttons 3-5 times, flipping between melts to ensure homogeneity.

Homogenization:

Seal samples in Tantalum foil, then in evacuated quartz ampoules.

Anneal at 500°C for 72-120 hours. Quench in water.

Characterization (XRD):

Powder X-Ray Diffraction (Cu K-alpha).

Look for superlattice reflections (e.g., (100) peak) which distinguish ordered B2 from

disordered BCC.
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SEM/TEM
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Figure 2: Standardized workflow for synthesizing and validating reactive RE-Mg intermetallics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Comparison Guide: LuMg vs. YMg Crystal
Structures]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14732161#comparison-of-lumg-and-ymg-crystal-
structures]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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